molecular formula C12H18ClN5O2 B2761399 Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)pyrrolidin-3-yl]carbamate CAS No. 2377035-15-7

Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)pyrrolidin-3-yl]carbamate

Cat. No.: B2761399
CAS No.: 2377035-15-7
M. Wt: 299.76
InChI Key: XZRORAVZXMNZSR-UHFFFAOYSA-N
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Description

“Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)pyrrolidin-3-yl]carbamate” is a chemical compound. It is related to “tert-Butyl pyrrolidin-3-ylcarbamate”, which is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The molecular weight of “this compound” is 299.76 . The InChI code is 1S/C12H18ClN5O2/c1-12(2,3)20-11(19)16-8-4-5-18(6-8)10-15-7-14-9(13)17-10/h7-8H,4-6H2,1-3H3,(H,16,19) .


Physical And Chemical Properties Analysis

“this compound” is a powder with a purity of 95%. It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Structure

Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)pyrrolidin-3-yl]carbamate is involved in the synthesis of complex organic compounds. For example, it is used in the synthesis of tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, showcasing its role in the formation of trisubstituted pyrrolidin-2-one compounds (Weber et al., 1995). Additionally, it has been utilized in the creation of novel structures such as tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, which was characterized by spectroscopic methods and X-ray diffraction studies (Naveen et al., 2007).

Chemical Reactions

This compound plays a crucial role in various chemical reactions. It has been used in lithiation processes, such as in the lithiation of N-(pyridin-3-ylmethyl)pivalamide, where it takes part in reactions with various electrophiles to yield substituted derivatives (Smith et al., 2013). Additionally, it is involved in the synthesis of chiral pyrrolidines via a nitrile anion cyclization strategy, demonstrating its utility in asymmetric synthesis (Chung et al., 2005).

Crystallography and Structural Analysis

The compound has been a subject of study in crystallography and structural analysis. For instance, crystals of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate, a related compound, have been examined to understand the orientation of carbamate and amide and their impact on molecular properties (Baillargeon et al., 2014).

Advanced Organic Synthesis

This compound is also important in advanced organic synthesis. It has been employed in the synthesis of complex organic compounds like tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates, illustrating its versatility in organic synthesis (Ivanov, 2020).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN5O2/c1-12(2,3)20-11(19)16-8-4-5-18(6-8)10-15-7-14-9(13)17-10/h7-8H,4-6H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRORAVZXMNZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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